molecular formula C17H15ClN2S B11273008 2-(benzylthio)-5-(4-chlorophenyl)-1-methyl-1H-imidazole

2-(benzylthio)-5-(4-chlorophenyl)-1-methyl-1H-imidazole

Cat. No.: B11273008
M. Wt: 314.8 g/mol
InChI Key: OMPAFWGTZYPJSC-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE is a synthetic organic compound that features a benzylsulfanyl group, a chlorophenyl group, and a methyl-imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a thiol-ene reaction or by using benzyl mercaptan in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl and chlorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)ETHANONE: Similar structure but with an ethanone core instead of an imidazole ring.

    2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)PROPANAMIDE: Contains a propanamide group instead of an imidazole ring.

Uniqueness

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE is unique due to its imidazole core, which imparts distinct chemical properties and reactivity. The combination of benzylsulfanyl and chlorophenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-(4-chlorophenyl)-1-methylimidazole

InChI

InChI=1S/C17H15ClN2S/c1-20-16(14-7-9-15(18)10-8-14)11-19-17(20)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

OMPAFWGTZYPJSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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